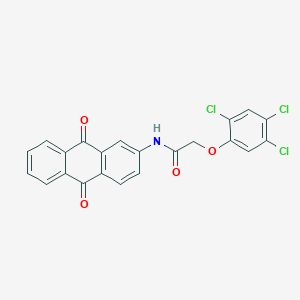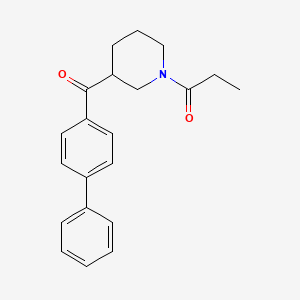
4-biphenylyl(1-propionyl-3-piperidinyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-biphenylyl(1-propionyl-3-piperidinyl)methanone, also known as PBP, is a synthetic compound that belongs to the class of designer drugs known as synthetic cathinones. It is a potent psychoactive substance that has gained popularity among recreational drug users due to its stimulant and euphoric effects. However,
作用機序
The exact mechanism of action of 4-biphenylyl(1-propionyl-3-piperidinyl)methanone is not fully understood. However, it is believed to act as a substrate for the dopamine transporter, leading to the release of dopamine from presynaptic neurons. 4-biphenylyl(1-propionyl-3-piperidinyl)methanone has also been shown to inhibit the reuptake of dopamine, norepinephrine, and serotonin, leading to an increase in their extracellular concentrations. The combined effects of increased release and decreased reuptake of these neurotransmitters are believed to underlie the stimulant and euphoric effects of 4-biphenylyl(1-propionyl-3-piperidinyl)methanone.
Biochemical and Physiological Effects:
4-biphenylyl(1-propionyl-3-piperidinyl)methanone has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature in animal models. 4-biphenylyl(1-propionyl-3-piperidinyl)methanone has also been shown to induce oxidative stress and promote neuroinflammation in the brain. These effects are believed to contribute to the neurotoxicity of 4-biphenylyl(1-propionyl-3-piperidinyl)methanone.
実験室実験の利点と制限
The advantages of using 4-biphenylyl(1-propionyl-3-piperidinyl)methanone in lab experiments include its potency and selectivity for the dopamine transporter. 4-biphenylyl(1-propionyl-3-piperidinyl)methanone is also relatively easy to synthesize, making it readily available for research purposes. However, the limitations of 4-biphenylyl(1-propionyl-3-piperidinyl)methanone include its potential for neurotoxicity and its lack of specificity for the dopamine transporter. 4-biphenylyl(1-propionyl-3-piperidinyl)methanone has also been shown to have a short half-life, which may limit its usefulness in certain experiments.
将来の方向性
There are several future directions for research on 4-biphenylyl(1-propionyl-3-piperidinyl)methanone. One area of interest is the development of analogs with improved selectivity and reduced neurotoxicity. Another area of interest is the investigation of the long-term effects of 4-biphenylyl(1-propionyl-3-piperidinyl)methanone on the brain and behavior. Finally, the potential therapeutic applications of 4-biphenylyl(1-propionyl-3-piperidinyl)methanone and related compounds in the treatment of neurological and psychiatric disorders should be explored.
合成法
The synthesis of 4-biphenylyl(1-propionyl-3-piperidinyl)methanone involves the reaction of piperidine with 4-bromobenzophenone in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then acylated with propionyl chloride to yield 4-biphenylyl(1-propionyl-3-piperidinyl)methanone. The purity of the final product can be enhanced through recrystallization.
科学的研究の応用
4-biphenylyl(1-propionyl-3-piperidinyl)methanone has gained significant attention in the scientific community due to its potential as a research tool. It has been used in studies to investigate the effects of synthetic cathinones on the central nervous system. 4-biphenylyl(1-propionyl-3-piperidinyl)methanone has been shown to induce hyperactivity, increase locomotor activity, and promote reward-related behavior in animal models. These effects are believed to be mediated by the release of neurotransmitters such as dopamine, norepinephrine, and serotonin.
特性
IUPAC Name |
1-[3-(4-phenylbenzoyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-2-20(23)22-14-6-9-19(15-22)21(24)18-12-10-17(11-13-18)16-7-4-3-5-8-16/h3-5,7-8,10-13,19H,2,6,9,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWLVPQNCVTYJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197660 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Biphenyl-4-yl(1-propionylpiperidin-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

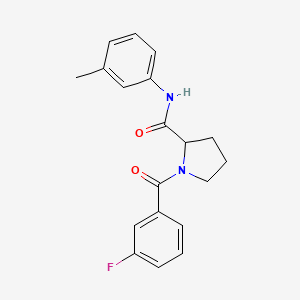
![1-[6-(2,6-dimethylphenoxy)hexyl]pyrrolidine](/img/structure/B4892904.png)
![1-ethoxy-2-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B4892908.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(3-pyridinylmethyl)thiourea](/img/structure/B4892923.png)
![2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4892934.png)
![4-chloro-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B4892947.png)
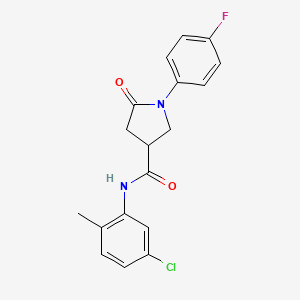
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4892957.png)
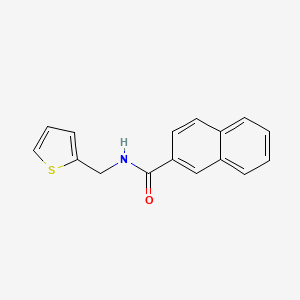
![3,5-dibromo-N-[2-chloro-4-(2-thienylcarbonyl)phenyl]-2-hydroxybenzamide](/img/structure/B4892960.png)
![1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B4892968.png)
![3-{1-[(2-chloro-4-fluorophenyl)acetyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B4892969.png)
